2-(4-methoxy-1H-indol-1-yl)acetic acid
Overview
Description
“2-(4-methoxy-1H-indol-1-yl)acetic acid” is a compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is (4-methoxy-1H-indol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(4-methoxy-1H-indol-1-yl)acetic acid” is 1S/C11H11NO3/c1-15-10-4-2-3-9-8(10)5-6-12(9)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(4-methoxy-1H-indol-1-yl)acetic acid” is stored at refrigerated temperatures . It has a molecular weight of 205.21 .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
2-(4-methoxy-1H-indol-1-yl)acetic acid exhibits anti-inflammatory and analgesic effects. Researchers have explored its potential as a non-steroidal anti-inflammatory drug (NSAID) similar to indomethacin . Its ability to modulate inflammatory pathways makes it valuable for managing musculoskeletal and joint disorders, including osteoarthritis, rheumatoid arthritis, gout, bursitis, and tendinitis.
COX-2 Inhibition
In vitro studies have shown that this compound inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. COX-2 inhibitors are essential for managing pain and inflammation without affecting COX-1, which is involved in maintaining gastric mucosal integrity .
Antiviral Activity
Kasralikar et al. reported a series of novel indole derivatives, including 2-(4-methoxy-1H-indol-1-yl)acetic acid, and performed molecular docking studies as an anti-HIV-1 agent . Its potential antiviral activity warrants further investigation.
Chemical Synthesis and Medicinal Chemistry
The synthesis of indole derivatives is prevalent in medicinal chemistry. Researchers modify the indole scaffold to create novel compounds with diverse pharmacological activities. 2-(4-methoxy-1H-indol-1-yl)acetic acid serves as a building block for designing new drugs.
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects can be diverse depending on the specific target and pathway involved . For example, if the compound exhibits antiviral activity, it may inhibit viral replication within the cell .
properties
IUPAC Name |
2-(4-methoxyindol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10-4-2-3-9-8(10)5-6-12(9)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLZFKJRNQDGFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-1H-indol-1-yl)acetic acid |
Synthesis routes and methods
Procedure details
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